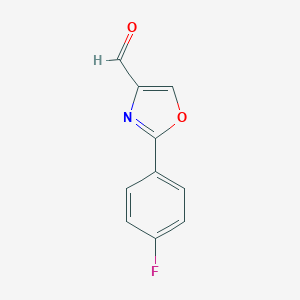
2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde" is a derivative of oxazole, which is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. The presence of the 4-fluorophenyl group suggests potential for interesting electronic properties and possibly biological activity due to the electronegative fluorine atom.
Synthesis Analysis
The synthesis of oxazole derivatives can be achieved through various methods. One such method involves the use of 3-oxazoline-4-carboxylates as intermediates, which can be prepared from aldehydes in a novel 2-step synthesis process . This method is characterized by its simplicity and the interesting reactivity of 3-oxazoline-4-carboxylates towards Grignard reagents, which can lead to the facile preparation of 4-keto-oxazole derivatives .
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be optimized using computational methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) calculations. For example, the optimized molecular structure and vibrational frequencies of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been investigated both experimentally and theoretically . The stability of the molecule can be analyzed using natural bonding orbital analysis, and the charge transfer within the molecule can be determined through frontier molecular orbital analysis .
Chemical Reactions Analysis
The reactivity of oxazole derivatives can be influenced by the substituents on the oxazole ring. For instance, the presence of a fluorine atom can affect the electrophilic and nucleophilic sites on the molecule, as seen in the molecular electrostatic potential map of related compounds . Additionally, the use of bidentate ligands has been shown to temper the reactivities of postulated α-oxo gold carbenes, leading to the successful synthesis of 2,4-disubstituted oxazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can be deduced from their crystal structures and spectroscopic data. For example, the crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde reveals intermolecular interactions such as C-H…N, C-H…O, and C-H…F, which stabilize the crystal structure . Similarly, the spectroscopic properties and DFT studies of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde provide insights into the intramolecular and intermolecular hydrogen bonding and π-π stacking interactions within the crystal structure .
Wissenschaftliche Forschungsanwendungen
Homocysteine Detection
A fluorescence probe, designed and synthesized for homocysteine detection, exhibited high selectivity and sensitivity. This probe showed potential for researching the effects of homocysteine in biological systems (Chu et al., 2019).
Synthesis and Structural Study
A study on the reaction of 2-chloroindole-3-carbaldehyde with epichlorohydrin led to the formation of oxazolo[3,2-a]indole, providing insights into the chemical properties of this system (Suzdalev et al., 2011).
Crystal Structure Analysis
The crystal structures of compounds including 2-(4-Fluorophenyl)-2H-1,2,3-Triazole-4-yl)Methanol were reported, offering insights into their molecular structure and potential applications in α-glycosidase inhibition (Gonzaga et al., 2016).
Photorearrangements Studies
Research on the photorearrangements of phenyloxazoles, including derivatives similar to 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde, provided insights into the correlation between photolysis and electronic structure, contributing to our understanding of these processes (Maeda & Kojima, 1977).
Tuberculosis Inhibitory Activity
A study on N-substituted-phenyl-1,2,3-triazole derivatives, related to 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde, demonstrated significant activity against Mycobacterium tuberculosis, highlighting their potential as lead molecules in tuberculosis treatment (Costa et al., 2006).
Antimicrobial Agent Synthesis
Research on the synthesis of 1,2,3-triazolyl pyrazole derivatives, structurally related to 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde, revealed their potential as broad-spectrum antimicrobial agents (Bhat et al., 2016).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-1,3-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWWNJMHYKUXFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618264 |
Source


|
| Record name | 2-(4-Fluorophenyl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde | |
CAS RN |
152940-51-7 |
Source


|
| Record name | 2-(4-Fluorophenyl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



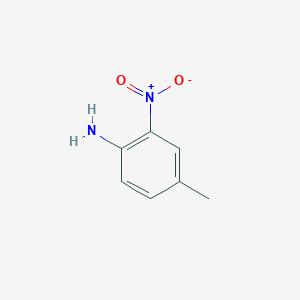
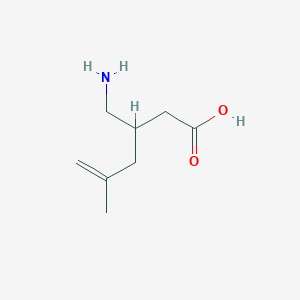

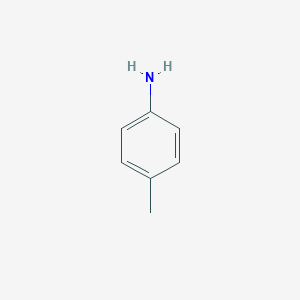

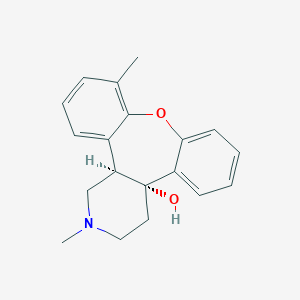
![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)
![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)

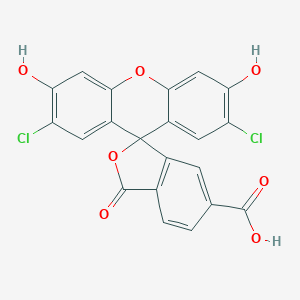
![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)
![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)